molecular formula C9H14O B101321 1-(2-Propynyl)cyclohexan-1-ol CAS No. 19135-08-1

1-(2-Propynyl)cyclohexan-1-ol

Cat. No.: B101321
CAS No.: 19135-08-1
M. Wt: 138.21 g/mol
InChI Key: CVFVGPVYIWNTJB-UHFFFAOYSA-N
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Description

1-(2-Propynyl)cyclohexan-1-ol is a useful research compound. Its molecular formula is C9H14O and its molecular weight is 138.21 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

1-prop-2-ynylcyclohexan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O/c1-2-6-9(10)7-4-3-5-8-9/h1,10H,3-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVFVGPVYIWNTJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCC1(CCCCC1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60172651
Record name 1-(2-Propynyl)cyclohexan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60172651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19135-08-1
Record name 1-(2-Propyn-1-yl)cyclohexanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19135-08-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2-Propyn-1-yl)cyclohexanol
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(2-Propynyl)cyclohexan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60172651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(2-propynyl)cyclohexan-1-ol
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Record name 1-(2-Propyn-1-yl)cyclohexanol
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Synthesis routes and methods I

Procedure details

A stirred suspension of 121.6 g (5.0 mol) of magnesium in 1-l of anhydrous ether is treated with 0.6 g of mercuric chloride and about 100 mg of iodine. After several minutes, 3 ml of propargyl bromide is added and if no exotherm is noted, a small amount of reacting propargyl bromide and magnesium in ether is added. When the reaction beings, a mixture of 5.0 mol of cyclohexanone and 595 g (5.0 mol) of propargyl bromide is added dropwise at a rate that produces vigorous refluxing of the solution. (The propargyl bromide must always be present in some excess otherwise the reaction will stop. If this happens, the addition of about 1 ml of propargyl bromide will restart the reaction.) After about half of the propargyl bromide-cyclohexanone mixture has been added, another 500-750 ml of ether is used to dilute the reaction mixture. At the end of the addition, the reaction mixture is refluxed for at least 0.5 hour, cooled and poured into 4 liters of saturated ammonium chloride during good stirring. The ethereal layer is separated and the aqueous layer is washed with ether several times and the combined extract is washed twice with saturated sodium chloride solution and dried over anhydrous magnesium sulfate. Evaporation of the ether yields 583 g (630 g theory) of a dark oil which is distilled giving purified 1-propargyl-1-hydroxycyclohexane.
Quantity
1 mL
Type
reactant
Reaction Step One
Name
propargyl bromide cyclohexanone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
4 L
Type
reactant
Reaction Step Three
Name
Quantity
625 (± 125) mL
Type
solvent
Reaction Step Four
Quantity
121.6 g
Type
reactant
Reaction Step Five
[Compound]
Name
1-l
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
[Compound]
Name
mercuric chloride
Quantity
0.6 g
Type
reactant
Reaction Step Six
Quantity
100 mg
Type
reactant
Reaction Step Six
Quantity
3 mL
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
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0 (± 1) mol
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5 mol
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595 g
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reactant
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Reaction Step Ten

Synthesis routes and methods II

Procedure details

10.00 Grams of the 1-(2'-chloroallyl)-1-cyclohexanol obtained above were dissolved in 94 g of N,N-dimethylformamide, and 9.65 g of potassium hydroxide in a flake form were added. The mixture was stirred at room temperature for 6 hours, and neutralized with a 20% acetic acid aqueous solution. The resultant mixture was subjected to extraction with toluene. The toluene phase was washed with water and dried over magnesium sulfate. The desiccant was filtered off and the toluene was distilled off under reduced pressure to give 7.68 g of 1-propargyl-1-cyclohexanol; m.p.=53-54° C., FI-MS m/e 138(M+) (Propargyl compound/allene compound=100.0/0.0),
Name
1-(2'-chloroallyl)-1-cyclohexanol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
9.65 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
94 g
Type
solvent
Reaction Step Four

Synthesis routes and methods III

Procedure details

A stirred suspension of 121.6 g (5.0 mol) of magnesium in 1 l. of anhydrous ether is treated with 0.6 g of mercuric chloride and about 100 mg of iodine. After several minutes, 3 ml of propargyl bromide is added and if no exotherm is noted, a small amount of reacting propargyl bromide and magnesium in ether is added. When the reaction begins, a mixture of 5.0 mol of cyclohexanone and 595 g (5.0 mol) of propargyl bromide is added dropwise at a rate that produces vigorous refluxing of the solution. (The propargyl bromide must always be present in some excess otherwise the reaction will stop. If this happens, the addition of about 1 ml of propargyl bromide will restart the reaction.) After about half of the propargyl bromide-cyclohexanone mixture has been added, another 500-750 ml of ether is used to dilute the reaction mixture. At the end of the addition, the reaction mixture is refluxed for at least 0.5 hour, cooled and poured into 4 liters of saturated ammonium chloride during good stirring. The ethereal layer is separated and the aqueous layer is washed with ether several times and the combined extract is washed twice with saturated sodium chloride solution and dried over anhydrous magnesium sulfate. Evaporation of the ether yields 583 g (630 g theory) of a dark oil which is distilled giving purified 1-propargyl-1-hydroxycyclohexane.
Quantity
121.6 g
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step Two
Name
propargyl bromide cyclohexanone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
4 L
Type
reactant
Reaction Step Four
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Quantity
625 (± 125) mL
Type
solvent
Reaction Step Five
[Compound]
Name
mercuric chloride
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0.6 g
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reactant
Reaction Step Six
Quantity
100 mg
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5 mol
Type
reactant
Reaction Step Nine
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595 g
Type
reactant
Reaction Step Nine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten

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